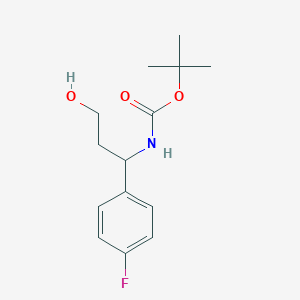

3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol

Description

Properties

IUPAC Name |

tert-butyl N-[1-(4-fluorophenyl)-3-hydroxypropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FNO3/c1-14(2,3)19-13(18)16-12(8-9-17)10-4-6-11(15)7-5-10/h4-7,12,17H,8-9H2,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUIAONVVNKFUPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCO)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646962 | |

| Record name | tert-Butyl [1-(4-fluorophenyl)-3-hydroxypropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862466-16-8 | |

| Record name | tert-Butyl [1-(4-fluorophenyl)-3-hydroxypropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol (CAS No. 862466-16-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol is a chiral amino alcohol derivative that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its structure, featuring a Boc-protected amine, a fluorinated phenyl ring, and a primary alcohol, offers multiple points for chemical modification, making it a versatile intermediate for the synthesis of complex molecules. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API), often enhancing metabolic stability and receptor binding affinity. This guide provides a summary of the available technical data on this compound.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided in the table below. This data is essential for its handling, storage, and use in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 862466-16-8 | [1][2] |

| Molecular Formula | C₁₄H₂₀FNO₃ | |

| Molecular Weight | 269.31 g/mol | |

| Appearance | White to off-white solid | |

| Purity | ≥95% | [2] |

Synthesis

While specific, detailed experimental protocols for the synthesis of this compound are not widely available in public literature, a general synthetic approach can be inferred from standard organic chemistry principles. A plausible synthetic route is outlined below.

Logical Synthesis Workflow

The synthesis would likely involve the reduction of a corresponding β-amino acid or ester, which in turn can be synthesized from 4-fluorobenzaldehyde.

Caption: Plausible synthetic workflow for this compound.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and characterization of this compound are not readily found in the searched scientific literature. Researchers planning to synthesize this compound would need to adapt general procedures for the synthesis of analogous Boc-protected amino alcohols.

General Protocol for Boc Protection of an Amino Alcohol:

-

Dissolve the amino alcohol in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Add a base (e.g., triethylamine, diisopropylethylamine) to the solution.

-

Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture, typically at 0 °C, and then allow it to warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a mild aqueous acid (e.g., ammonium chloride solution).

-

Extract the product with an organic solvent.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Protocol for Ester Reduction:

-

Suspend a reducing agent (e.g., lithium aluminum hydride) in a dry ethereal solvent (e.g., diethyl ether, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C.

-

Slowly add a solution of the ester in the same dry solvent to the cooled suspension.

-

After the addition is complete, allow the reaction to stir at room temperature.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the sequential addition of water, aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting precipitate and wash it with the reaction solvent.

-

Dry the filtrate over an anhydrous drying agent, filter, and concentrate to yield the alcohol.

-

Purify as needed by column chromatography or recrystallization.

Characterization

Comprehensive analytical data such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry for this compound are not available in the public domain. For researchers synthesizing this compound, the following characteristic signals would be expected:

-

¹H NMR: Signals corresponding to the Boc group (a singlet around 1.4 ppm), the aromatic protons of the 4-fluorophenyl group (multiplets in the aromatic region), and the aliphatic protons of the propanol backbone.

-

¹³C NMR: Resonances for the carbonyl and quaternary carbons of the Boc group, the carbons of the 4-fluorophenyl ring (with characteristic C-F coupling), and the aliphatic carbons.

-

FT-IR: Characteristic absorption bands for the N-H stretch of the carbamate, the C=O stretch of the carbamate, the O-H stretch of the alcohol, and C-F bond vibrations.

-

Mass Spectrometry: The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the molecular weight of the compound.

Applications in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceutical agents. The 4-fluorophenyl moiety is a common feature in drugs targeting the central nervous system.

Potential Signaling Pathway Involvement

While no specific signaling pathways have been directly linked to this compound itself, its derivatives are often designed to interact with various receptors and enzymes. The logical relationship for its use in drug discovery is depicted below.

Caption: Drug discovery workflow utilizing this compound.

Conclusion

This compound is a strategically important building block for the synthesis of pharmaceutical compounds. While detailed public data on its synthesis and biological activity is limited, its chemical structure suggests significant potential for the development of novel therapeutics. Further research and publication of experimental data would be highly beneficial to the scientific community.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the chiral amino alcohol, 3-(tert-butoxycarbonyl-amino)-3-(4-fluorophenyl)-1-propanol. This compound is a valuable intermediate in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) targeting neurological disorders. Due to the presence of a Boc-protected amine and a fluorophenyl group, it serves as a crucial building block for creating complex molecules with potential therapeutic applications, such as neurotransmitter modulators. This document compiles available experimental data, predicted properties, and detailed experimental protocols for the characterization of this and similar molecules.

Chemical Identity and General Properties

IUPAC Name: tert-butyl (1-(4-fluorophenyl)-3-hydroxypropyl)carbamate

Synonyms: 3-(Boc-Amino)-3-(4-fluorophenyl)-1-propanol

CAS Number: 862466-16-8

Chemical Structure:

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀FNO₃ | [1] |

| Molecular Weight | 269.31 g/mol | [1] |

| Appearance | Not explicitly reported; likely a solid or oil at room temperature. | - |

| Storage | 2-8°C | [1] |

Physicochemical Data

Direct experimental data for this compound is limited in publicly available literature. Therefore, this section presents a combination of reported data for the target compound, experimental data for structurally similar analogs, and computationally predicted values to provide a comprehensive profile.

Table 2: Physicochemical Properties of this compound and Analogous Compounds

| Property | This compound | 3-amino-3-phenyl-1-propanol (Analog) | (S)-2-(Boc-amino)-3-phenyl-1-propanol (Analog) | 3-(Boc-amino)-1-propanol (Analog) |

| Melting Point (°C) | Not Reported | 70-77[2] | 94-96[3] | Liquid at room temp.[4] |

| Boiling Point (°C) | 407.8[1] | 293 (at 760 mmHg) | Not Reported | Not Reported |

| Density (g/mL) | Not Reported | Not Reported | Not Reported | 1.025 (at 20°C)[4] |

| Refractive Index (n20/D) | Not Reported | Not Reported | Not Reported | 1.453[4] |

| Predicted LogP | 2.31 (consensus) | - | - | - |

| Predicted Solubility (LogS) | -3.10 (moderately soluble) | - | - | - |

| Predicted pKa (basic) | Not reliably predicted for Boc-amine | ~9.5 (for primary amine) | - | - |

Predicted values were obtained using publicly available prediction software (e.g., SwissADME) and are intended for estimation purposes.

Experimental Protocols

This section details standard experimental methodologies for determining the key physicochemical properties outlined above.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of the dried, powdered sample is loaded into a glass capillary tube, sealed at one end, to a height of 2-3 mm. The sample is compacted by tapping the tube.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this range.

Boiling Point Determination (OECD 103)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Methodology:

-

Apparatus: An ebulliometer or a dynamic vapor pressure apparatus is used.

-

Procedure: The liquid sample is heated, and the temperature and vapor pressure are recorded.

-

Determination: The boiling point at a given pressure is the temperature at which the measured vapor pressure equals that pressure. The normal boiling point is determined by measuring the boiling temperature at various pressures and extrapolating to standard atmospheric pressure (101.325 kPa).

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in a given solvent (e.g., water, buffer).

Methodology:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a flask.

-

Equilibration: The flask is sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). A calibration curve is used for accurate quantification.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant(s) of the compound.

Methodology:

-

Solution Preparation: A solution of the compound of known concentration is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH electrode.

-

Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point(s) on the curve.

LogP Determination (Reverse-Phase HPLC Method)

Objective: To determine the octanol-water partition coefficient, a measure of the compound's lipophilicity.

Methodology:

-

System Setup: A reverse-phase HPLC system with a C18 column is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: A series of standard compounds with known LogP values are injected, and their retention times are measured. A calibration curve is generated by plotting the logarithm of the capacity factor (log k') against the known LogP values.

-

Sample Analysis: The target compound is injected under the same chromatographic conditions, and its retention time is measured.

-

Calculation: The log k' of the target compound is calculated from its retention time and the void time of the column. The LogP of the target compound is then determined from the calibration curve.

Synthesis and Potential Biological Activity

General Synthesis of Boc-Protected Amino Alcohols

The synthesis of this compound typically involves the protection of the amino group of the corresponding amino alcohol, 3-amino-3-(4-fluorophenyl)-1-propanol, with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Potential Biological Activity and Mechanism of Action

Amino alcohols with phenyl or substituted phenyl groups are known to interact with various targets in the central nervous system (CNS). The structural similarity of 3-amino-3-(4-fluorophenyl)-1-propanol to known psychoactive compounds suggests its potential as a modulator of neurotransmitter systems. Specifically, this class of compounds has been investigated for their interaction with monoamine transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT), as well as GABA-A receptors.

The general mechanism involves the binding of these small molecules to the transporter proteins, which can either inhibit the reuptake of neurotransmitters from the synaptic cleft or act as a substrate themselves, leading to altered neurotransmitter levels and subsequent downstream signaling. The fluorophenyl moiety can influence binding affinity and selectivity for different transporters.

Conclusion

This compound is a compound of significant interest in medicinal chemistry. While comprehensive experimental data on its physicochemical properties are not yet widely available, this guide provides a foundational understanding through data from analogous compounds, predicted values, and detailed experimental protocols for its characterization. The provided information on its synthesis and potential biological activity highlights its importance as a building block for novel therapeutics, particularly those targeting the central nervous system. Further research is warranted to fully elucidate the experimental physicochemical profile and biological activity of this promising molecule.

References

Synthesis of 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol, a valuable chiral building block in pharmaceutical and medicinal chemistry. This guide details the common synthesis precursors, experimental methodologies, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. The presence of a chiral amino alcohol moiety, a fluorinated aromatic ring, and a Boc-protecting group makes it a versatile synthon. The tert-butyloxycarbonyl (Boc) group provides a stable yet easily removable protection for the amine, allowing for selective transformations at other parts of the molecule.[1][2][3] The 4-fluorophenyl group is a common feature in many pharmaceuticals, often enhancing metabolic stability and binding affinity to target proteins.

The synthesis of this compound typically proceeds through a two-step sequence involving the protection of a precursor amino acid followed by the reduction of the carboxylic acid functionality.

Core Precursors and Reagents

The primary precursor for the synthesis of the target molecule is 3-amino-3-(4-fluorophenyl)propanoic acid .[4][5][6] This non-proteinogenic amino acid provides the essential carbon skeleton and the stereocenter of the final product. The key reagents required for the synthesis are:

-

Di-tert-butyl dicarbonate ((Boc)₂O): The most common reagent for the introduction of the Boc protecting group.[2][3]

-

A suitable base: Such as sodium bicarbonate, sodium hydroxide, or triethylamine, to facilitate the Boc-protection reaction.[2]

-

A reducing agent: Capable of reducing a carboxylic acid to a primary alcohol. Common choices include sodium borohydride in combination with an activating agent or a borane complex.[7]

A comprehensive list of materials and their typical roles is provided in the table below.

| Material | Chemical Name | Formula | Role |

| Precursor | 3-Amino-3-(4-fluorophenyl)propanoic acid | C₉H₁₀FNO₂ | Starting material |

| Protecting Group | Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | Amine protection |

| Base | Sodium Bicarbonate | NaHCO₃ | Catalyst for Boc protection |

| Reducing Agent | Sodium Borohydride | NaBH₄ | Reduction of carboxylic acid |

| Activating Agent | Iodine | I₂ | In situ borane formation |

| Solvent | Tetrahydrofuran (THF) | C₄H₈O | Reaction medium |

| Solvent | Dichloromethane (DCM) | CH₂Cl₂ | Extraction |

| Acid | Dilute Hydrochloric Acid | HCl | Workup |

| Drying Agent | Anhydrous Sodium Sulfate | Na₂SO₄ | Removal of water |

Synthetic Pathway Overview

The synthesis of this compound can be logically divided into two primary stages:

-

N-Boc Protection: The amino group of 3-amino-3-(4-fluorophenyl)propanoic acid is protected using di-tert-butyl dicarbonate.

-

Carboxylic Acid Reduction: The carboxylic acid moiety of the resulting N-Boc protected amino acid is reduced to a primary alcohol.

Detailed Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound.

Step 1: Synthesis of 3-(Boc-amino)-3-(4-fluorophenyl)propanoic acid

This procedure details the protection of the amino group of the starting material.

Materials:

-

3-Amino-3-(4-fluorophenyl)propanoic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

1M Hydrochloric acid

Procedure:

-

Dissolve 3-amino-3-(4-fluorophenyl)propanoic acid (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.

-

To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.

-

Continue stirring the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the dioxane under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield 3-(Boc-amino)-3-(4-fluorophenyl)propanoic acid as a solid, which can be further purified by recrystallization if necessary.

| Parameter | Value | Reference |

| Reaction Time | 12 - 24 hours | General procedure |

| Temperature | Room Temperature | General procedure |

| Typical Yield | > 90% | [2] |

| Purity | > 95% | [5] |

Step 2: Synthesis of this compound

This procedure describes the reduction of the carboxylic acid to the primary alcohol. A common method involves the in situ generation of a borane reducing agent from sodium borohydride and iodine.[7]

Materials:

-

3-(Boc-amino)-3-(4-fluorophenyl)propanoic acid

-

Sodium borohydride (NaBH₄)

-

Iodine (I₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

To a stirred suspension of sodium borohydride (2.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-(Boc-amino)-3-(4-fluorophenyl)propanoic acid (1.0 eq) in anhydrous THF.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of iodine (1.0 eq) in anhydrous THF dropwise. Effervescence may be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of methanol until the gas evolution ceases.

-

Remove the solvent under reduced pressure.

-

Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

| Parameter | Value | Reference |

| Reaction Time | 4 - 6 hours at reflux | [7] |

| Temperature | 0 °C to Reflux | [7] |

| Typical Yield | 70 - 85% | [7] |

| Purity | > 98% after chromatography | General procedure |

Logical Relationship of Synthesis Steps

The synthesis follows a logical progression where a reactive functional group (the amine) is first protected to prevent it from interfering with the subsequent reduction step.

Conclusion

The synthesis of this compound is a straightforward and high-yielding process that relies on well-established organic transformations. The key to a successful synthesis lies in the careful execution of the Boc protection and the subsequent reduction of the carboxylic acid. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to produce this valuable synthetic intermediate.

References

- 1. Synthesis of Boc-protected bicycloproline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. 3-氨基-3-(4-氟苯基)丙酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Reference: 3-(tert-Butoxycarbonylamino)-3-(4-fluorophenyl)-1-propanol Molecular Formula: C₁₄H₂₀FNO₃ CAS Number: 862466-16-8[1]

Introduction:

3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol is a chiral amino alcohol derivative of significant interest in organic synthesis and medicinal chemistry. The presence of a Boc-protected amine, a hydroxyl group, and a fluorinated aromatic ring makes it a versatile building block for the synthesis of various pharmaceutical compounds and complex organic molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and characterization of such molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound.

Nuclear Magnetic Resonance (NMR) Data

A thorough search of available scientific literature and spectral databases did not yield experimentally determined ¹H and ¹³C NMR data specifically for this compound. While NMR data for structurally related compounds are available, direct spectral information for the target molecule could not be located.

Therefore, the following sections will provide a predicted analysis of the expected ¹H and ¹³C NMR spectra based on the chemical structure of this compound and typical chemical shift values for analogous functional groups. This predictive analysis serves as a guide for researchers who may synthesize this compound and require a reference for its characterization.

Predicted ¹H NMR Spectral Data

The expected proton NMR spectrum of this compound would exhibit distinct signals corresponding to the various protons in the molecule. The predicted chemical shifts (δ) are given in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-Ar (aromatic) | 7.00 - 7.40 | Multiplet | 4H |

| H-N (amide) | ~5.0 - 6.0 | Broad Singlet | 1H |

| H-3 (methine) | ~4.8 - 5.2 | Multiplet | 1H |

| H-1 (methylene) | ~3.6 - 3.8 | Multiplet | 2H |

| H-2 (methylene) | ~1.8 - 2.1 | Multiplet | 2H |

| -C(CH₃)₃ (Boc) | ~1.40 | Singlet | 9H |

| -OH (hydroxyl) | Variable | Broad Singlet | 1H |

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum would provide information on the carbon framework of the molecule. The predicted chemical shifts are as follows:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Boc carbonyl) | ~155 - 157 |

| C-Ar (fluorine-bearing) | ~160 - 164 (d, ¹JCF) |

| C-Ar (ipso) | ~138 - 142 |

| C-Ar (ortho to F) | ~114 - 116 (d, ²JCF) |

| C-Ar (meta to F) | ~128 - 130 (d, ³JCF) |

| C-Boc (quaternary) | ~79 - 81 |

| C-1 (methylene) | ~60 - 63 |

| C-3 (methine) | ~50 - 55 |

| C-2 (methylene) | ~35 - 40 |

| -C(CH₃)₃ (Boc) | ~28 |

Experimental Protocols

While specific experimental data for the target compound is unavailable, a general protocol for acquiring ¹H and ¹³C NMR spectra is provided below.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

-

Transfer the solution to a standard 5 mm NMR tube.

NMR Spectrometer and Parameters:

-

Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR:

-

Set the spectral width to approximately 16 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

-

For ¹³C NMR:

-

Set the spectral width to approximately 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) to achieve adequate signal intensity.

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Structural Representation and NMR Correlations

The following diagram illustrates the molecular structure of this compound and highlights the key proton and carbon environments that would be observed in the NMR spectra.

References

In-Depth Mass Spectrometry Analysis of 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry analysis of 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol, a valuable chiral intermediate in organic synthesis, particularly for the development of active pharmaceutical ingredients (APIs). Understanding its behavior under mass spectrometric conditions is crucial for reaction monitoring, purity assessment, and structural confirmation. This document outlines a comprehensive analytical workflow, predicted fragmentation patterns based on electrospray ionization (ESI), and a detailed experimental protocol.

Introduction

This compound (Molecular Formula: C₁₄H₂₀FNO₃, Molecular Weight: 269.31 g/mol ) is a key building block in medicinal chemistry.[1] Its structure, featuring a Boc-protected amine, a hydroxyl group, and a fluorophenyl moiety, dictates its characteristic fragmentation in the mass spectrometer. Electrospray ionization (ESI) is the preferred method for analyzing such polar, non-volatile compounds, typically yielding a protonated molecular ion [M+H]⁺ in positive ion mode. Subsequent tandem mass spectrometry (MS/MS) experiments provide structural insights through collision-induced dissociation (CID).

Predicted Mass Spectrometry Data

| Predicted m/z | Proposed Ion Structure / Formula | Description of Neutral Loss |

| 270.15 | [C₁₄H₂₁FNO₃]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 214.10 | [C₁₀H₁₂FNO₂]⁺ | Loss of isobutylene (C₄H₈) from the Boc group |

| 170.12 | [C₉H₁₃FNO]⁺ | Loss of the entire Boc group (C₅H₉O₂) |

| 153.09 | [C₉H₁₀FN]⁺ | Loss of the Boc group and water (H₂O) |

| 123.05 | [C₇H₅FN]⁺ | Cleavage of the propanol backbone |

| 109.04 | [C₆H₄F]⁺ | Fluorophenyl cation |

| 57.07 | [C₄H₉]⁺ | tert-Butyl cation from the Boc group |

Proposed Fragmentation Pathways

The fragmentation of the [M+H]⁺ ion of this compound is anticipated to follow several key pathways, primarily initiated by the lability of the tert-butoxycarbonyl (Boc) protecting group.

A logical representation of these fragmentation relationships is presented below:

Caption: Predicted fragmentation pathway of protonated this compound.

Experimental Protocols

The following section details a typical experimental protocol for the analysis of this compound using ESI-MS.

Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in HPLC-grade methanol or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of 50:50 (v/v) acetonitrile and water. To promote protonation, add 0.1% formic acid to the final solution.

Mass Spectrometry Conditions

-

Instrumentation: A quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI (+)

-

Capillary Voltage: 3.5 - 4.5 kV

-

Cone Voltage: 20 - 40 V

-

Source Temperature: 120 - 150 °C

-

Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen)

-

Desolvation Temperature: 350 - 450 °C

-

Mass Range (MS1): m/z 50 - 500

-

Collision Gas: Argon

-

Collision Energy (MS/MS): Ramped from 10 - 40 eV to observe the fragmentation pattern.

Analytical Workflow

The overall workflow for the mass spectrometry analysis of this compound can be visualized as a multi-step process, from initial sample handling to final data interpretation.

Caption: General workflow for the ESI-MS analysis of this compound.

This guide provides a foundational understanding for the mass spectrometric analysis of this compound. The predicted data and proposed methodologies offer a robust starting point for researchers in pharmaceutical development and quality control. Experimental conditions may require further optimization based on the specific instrumentation used.

References

- 1. 1-Propanol, 3-amino- [webbook.nist.gov]

- 2. rsc.org [rsc.org]

- 3. 1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester [webbook.nist.gov]

- 4. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. 3-(Boc-amino)-1-propanol 97 58885-58-8 [sigmaaldrich.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the FT-IR Spectrum of 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol

This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of this compound. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predictive analysis based on the characteristic vibrational frequencies of its constituent functional groups. This information is crucial for researchers in organic synthesis and drug development for structural confirmation and purity assessment.

Predicted FT-IR Spectral Data

The structure of this compound contains several key functional groups: a primary alcohol (-OH), a Boc-protected secondary amine (-NH-Boc), an aromatic ring, and a carbon-fluorine bond. Each of these groups exhibits characteristic absorption bands in the infrared spectrum. The predicted quantitative data for these bands are summarized in the table below.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3550 - 3200 | Strong, Broad | O-H Stretch | Primary Alcohol (Hydrogen-bonded) |

| 3400 - 3300 | Medium, Sharp | N-H Stretch | Secondary Amine (Boc-protected) |

| 3100 - 3000 | Medium to Weak | C-H Stretch | Aromatic (sp² C-H) |

| 3000 - 2850 | Medium | C-H Stretch | Aliphatic (sp³ C-H) |

| ~1700 - 1680 | Strong, Sharp | C=O Stretch | Carbamate (Boc group)[1][2] |

| ~1600 & ~1500 | Medium to Weak | C=C Stretch | Aromatic Ring |

| ~1530 - 1510 | Medium | N-H Bend | Secondary Amine (Amide II band)[1] |

| 1335 - 1250 | Strong | C-N Stretch | Aromatic Amine[3] |

| 1250 - 1020 | Medium | C-N Stretch | Aliphatic Amine[3] |

| ~1250 & ~1160 | Strong | C-O Stretch | Carbamate (Boc group) |

| ~1075 - 1000 | Strong | C-O Stretch | Primary Alcohol[4][5][6][7] |

| ~1230 | Strong | C-F Stretch | Aryl Fluoride |

| 910 - 665 | Strong, Broad | N-H Wag | Secondary Amine[3] |

| Below 900 | Medium to Strong | C-H Bend | Aromatic Out-of-Plane (OOP) |

Key Interpretive Notes:

-

The O-H stretching band from the primary alcohol is expected to be one of the most prominent features, appearing as a broad signal due to intermolecular hydrogen bonding.[4][7][8]

-

The N-H stretch of the Boc-protected amine should appear as a sharper peak within the O-H band region.[3]

-

A very strong and sharp absorption around 1700-1680 cm⁻¹ is the hallmark of the carbamate carbonyl (C=O) group , confirming the presence of the Boc protecting group.[1][2]

-

The "fingerprint region" (below 1500 cm⁻¹) will contain a complex series of bands, including the C-O stretch of the alcohol, C-N stretches, and the strong C-F stretch, which are highly specific to the molecule's overall structure.

Experimental Protocol: Acquiring the FT-IR Spectrum

This section details a standard procedure for obtaining a high-quality FT-IR spectrum of a solid organic compound like this compound using the Attenuated Total Reflectance (ATR) or KBr pellet method.

I. Instrumentation and Materials

-

Fourier-Transform Infrared (FT-IR) Spectrometer with a detector (e.g., DTGS or MCT).

-

For ATR: ATR accessory with a crystal (e.g., diamond or germanium).

-

For KBr Pellet: Hydraulic press, pellet die set, agate mortar and pestle, infrared-grade potassium bromide (KBr, dried).

-

Spatula, gloves, and safety glasses.

-

Sample: 1-5 mg of this compound.

-

Solvent for cleaning (e.g., isopropanol or acetone).

II. Sample Preparation

Method A: Attenuated Total Reflectance (ATR-FTIR) [2]

-

Ensure the ATR crystal surface is clean. If necessary, wipe it gently with a soft tissue dampened with isopropanol and allow it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂ and water vapor).[2]

-

Place a small amount (1-5 mg) of the solid sample directly onto the center of the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure firm and uniform contact between the sample and the crystal.

Method B: Potassium Bromide (KBr) Pellet [9][10]

-

Dry the infrared-grade KBr in an oven to remove any absorbed water.

-

In an agate mortar, grind 1-2 mg of the sample with approximately 100-200 mg of the dried KBr. The mixture should be ground to a fine, homogenous powder to reduce light scattering.

-

Transfer the powder to the KBr pellet die.

-

Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the spectrometer's sample holder.

III. Data Acquisition

-

Place the prepared sample (either the ATR accessory or the KBr pellet holder) into the spectrometer's sample compartment.[10]

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

-

The instrument's software will automatically perform a Fourier transform on the interferogram and ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.[11][12]

IV. Data Analysis

-

Process the spectrum to identify the wavenumbers of major absorption peaks.

-

Compare the observed peak positions and intensities with the predicted values in the data table to confirm the presence of the key functional groups.

-

Analyze the fingerprint region for a unique pattern that can be used for future batch-to-batch comparisons.

Visualized Workflow

The following diagram illustrates the logical workflow for the FT-IR analysis of a novel compound.

Caption: Workflow for FT-IR analysis from sample preparation to structural confirmation.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. eng.uc.edu [eng.uc.edu]

- 10. mse.washington.edu [mse.washington.edu]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. chem.libretexts.org [chem.libretexts.org]

solubility of 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol in organic solvents

An in-depth analysis of the is currently limited by the lack of publicly available empirical data. Searches across scientific databases and chemical supplier information did not yield specific quantitative solubility values for this compound.

However, to facilitate future research and provide a framework for such an investigation, this guide outlines the typical experimental protocols used for solubility determination and presents a logical workflow for these procedures.

Predicted Solubility Characteristics

3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol is a moderately polar molecule. Its structure contains both a polar hydroxyl (-OH) and a carbamate (Boc-amino) group, which can participate in hydrogen bonding, as well as a nonpolar fluorophenyl group. Based on the principle of "like dissolves like," its solubility is expected to be highest in polar aprotic and moderately polar protic solvents.

Expected Solubility Trend (Qualitative):

-

High Solubility: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF).

-

Moderate Solubility: Alcohols such as Methanol, Ethanol, and Isopropanol.

-

Low to Negligible Solubility: Nonpolar solvents like Hexanes, Toluene, and water.

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a crystalline solid like this compound is the isothermal equilibrium method, followed by quantitative analysis.

Objective: To determine the saturation concentration of the solute in a given solvent at a constant temperature.

Materials:

-

This compound (solute)

-

Selected organic solvents (e.g., Methanol, Ethanol, Acetone, THF, Toluene)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, ensuring a visible amount of undissolved solid remains.

-

Add a known volume of a specific organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to a specific temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of the compound with known concentrations in the same solvent.

-

Dilute the filtered sample solution with a known volume of the solvent to bring its concentration within the calibration range of the analytical instrument.

-

Analyze the standard solutions and the diluted sample solution using a suitable analytical technique (e.g., HPLC).

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of the compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that specific solvent at the given temperature.

-

The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

-

Data Presentation

While specific data is unavailable, the results of the described experimental protocol would be presented in a table similar to the one below.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Methanol | 25 | Value |

| Ethanol | 25 | Value |

| Acetone | 25 | Value |

| Tetrahydrofuran (THF) | 25 | Value |

| Toluene | 25 | Value |

| Hexane | 25 | Value |

Visualization of Experimental Workflow

The logical flow of the solubility determination process can be visualized as follows:

An In-depth Technical Guide to the Stability and Storage of 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for the chiral pharmaceutical intermediate, 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol. Due to the limited availability of specific stability data for this compound, this document outlines a robust framework for stability assessment based on its structural components, general principles of carbamate and Boc-protecting group stability, and international regulatory guidelines.

Chemical Profile and Structural Considerations

This compound is a key building block in organic synthesis, particularly for the development of active pharmaceutical ingredients (APIs). Its structure comprises three key functional moieties that dictate its stability profile:

-

N-Boc (tert-Butoxycarbonyl) Protecting Group: This group is known to be labile under acidic conditions, leading to its removal and the formation of the free amine. It is generally stable to bases and nucleophiles.

-

Carbamate Linkage: While more stable than esters, carbamates can be susceptible to hydrolysis, especially under basic conditions, which would cleave the Boc group.

-

4-Fluorophenyl Group: The presence of a fluorine atom on the phenyl ring can influence the electronic properties of the molecule and may have implications for its photostability.

-

Primary Alcohol: The terminal hydroxyl group is generally stable but can undergo oxidation.

Recommended Storage Conditions

Based on the chemical properties of similar compounds and general best practices, the following storage conditions are recommended to ensure the long-term integrity of this compound:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | To minimize the rate of potential thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | To prevent oxidative degradation. |

| Light | Protect from light | To avoid potential photodegradation, especially given the presence of the aromatic ring. |

| Moisture | Store in a dry, well-sealed container | To prevent hydrolytic degradation of the Boc-carbamate group. |

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing stability-indicating analytical methods and for ensuring the quality of the substance. The primary degradation routes for this compound are anticipated to be:

-

Acid-Catalyzed Hydrolysis: Cleavage of the Boc group to yield the corresponding free amine, isobutylene, and carbon dioxide.

-

Base-Catalyzed Hydrolysis: Hydrolysis of the carbamate linkage.

-

Thermal Degradation: At elevated temperatures, thermal decomposition of the carbamate can occur.

-

Oxidative Degradation: The benzylic position and the alcohol functionality could be susceptible to oxidation.

-

Photodegradation: The fluorophenyl group may absorb UV light, potentially leading to degradation.

Proposed Experimental Protocols for Stability Assessment

To comprehensively evaluate the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions. The International Council for Harmonisation (ICH) guideline Q1A(R2) provides a framework for such studies.[1][2][3][4][5]

A stability-indicating High-Performance Liquid Chromatography (HPLC) method should be developed and validated to separate the parent compound from any potential degradation products.[6][7][8][9]

4.1. Hydrolytic Stability

| Condition | Proposed Protocol |

| Acidic Hydrolysis | Dissolve the compound in a solution of 0.1 M HCl. Incubate at 60°C and sample at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours). Neutralize samples before HPLC analysis. |

| Basic Hydrolysis | Dissolve the compound in a solution of 0.1 M NaOH. Incubate at 60°C and sample at appropriate time intervals. Neutralize samples before HPLC analysis. |

| Neutral Hydrolysis | Dissolve the compound in purified water. Incubate at 60°C and sample at appropriate time intervals. |

4.2. Oxidative Stability

| Condition | Proposed Protocol |

| Oxidative Stress | Dissolve the compound in a solution of 3% hydrogen peroxide. Store protected from light at room temperature and sample at appropriate time intervals. |

4.3. Thermal Stability

| Condition | Proposed Protocol |

| Solid-State Thermal Stress | Place the solid compound in a controlled temperature oven at a temperature below its melting point (e.g., 80°C). Sample at appropriate time intervals. |

| Solution-State Thermal Stress | Dissolve the compound in a suitable inert solvent (e.g., acetonitrile). Incubate at 60°C and sample at appropriate time intervals. |

4.4. Photostability

In accordance with ICH guideline Q1B, photostability testing should be conducted to evaluate the impact of light exposure.

| Condition | Proposed Protocol |

| Photostability | Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be stored under the same conditions but protected from light. Analyze both samples by HPLC. |

Visualizations

5.1. Factors Influencing Stability

The following diagram illustrates the key environmental factors that can impact the stability of this compound.

Caption: Key environmental factors affecting the stability of the compound.

5.2. Experimental Workflow for Forced Degradation Study

The diagram below outlines a typical workflow for conducting a forced degradation study to assess the stability of the compound.

Caption: A generalized workflow for conducting forced degradation studies.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 3. database.ich.org [database.ich.org]

- 4. m.youtube.com [m.youtube.com]

- 5. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. scispace.com [scispace.com]

- 8. ijtsrd.com [ijtsrd.com]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

Methodological & Application

Application Notes and Protocols: 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol as a Versatile Building Block for Active Pharmaceutical Ingredients (APIs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol is a valuable chiral amino alcohol that serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its structural features, including a Boc-protected amine and a fluorophenyl group, make it particularly useful for the development of compounds targeting the central nervous system (CNS), such as antidepressants and anxiolytics. The presence of the fluorine atom can enhance metabolic stability and receptor binding affinity, while the Boc-protecting group allows for selective chemical transformations in multi-step synthetic routes.[1][2] This document provides detailed application notes and experimental protocols for the use of this versatile building block in the synthesis of potential API candidates.

Application Note 1: Synthesis of a Chiral 4-(4-fluorophenyl)piperidine Precursor

A common strategy in medicinal chemistry is the incorporation of privileged scaffolds, such as the piperidine ring, into drug candidates. The following protocol outlines a synthetic route to a chiral 4-(4-fluorophenyl)piperidine derivative from this compound. This transformation involves the conversion of the terminal alcohol to a good leaving group, followed by intramolecular cyclization.

Experimental Workflow

Caption: Synthetic workflow for the preparation of a chiral piperidine precursor.

Experimental Protocols

Step 1: Synthesis of (S)-3-(Boc-amino)-3-(4-fluorophenyl)propyl methanesulfonate

This protocol is adapted from standard mesylation procedures for alcohols.[3]

-

To a solution of (S)-3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).

-

Stir the solution for 10 minutes, then add methanesulfonyl chloride (1.1 eq) dropwise over 10 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for an additional 30 minutes.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of (S)-1-Boc-4-(4-fluorophenyl)piperidine

This step involves a base-mediated intramolecular cyclization.

-

To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of (S)-3-(Boc-amino)-3-(4-fluorophenyl)propyl methanesulfonate (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of (S)-4-(4-fluorophenyl)piperidine

This protocol follows standard procedures for the acidic removal of a Boc protecting group.[4][5]

-

Dissolve (S)-1-Boc-4-(4-fluorophenyl)piperidine (1.0 eq) in DCM.

-

Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate to neutralize excess acid.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Data Summary: Synthesis of Chiral Piperidine Precursor

| Step | Product | Reagents and Solvents | Typical Yield (%) | Purity (%) | Analytical Method |

| 1 | (S)-3-(Boc-amino)-3-(4-fluorophenyl)propyl methanesulfonate | Methanesulfonyl Chloride, Triethylamine, Dichloromethane | 85-95 | >95 | ¹H NMR, ¹³C NMR, LC-MS |

| 2 | (S)-1-Boc-4-(4-fluorophenyl)piperidine | Sodium Hydride, Tetrahydrofuran | 70-85 | >98 | ¹H NMR, ¹³C NMR, LC-MS |

| 3 | (S)-4-(4-fluorophenyl)piperidine | Trifluoroacetic Acid, Dichloromethane | 90-99 | >98 | ¹H NMR, ¹³C NMR, LC-MS |

Application Note 2: Potential in the Synthesis of Selective Serotonin Reuptake Inhibitor (SSRI) Analogs

The chiral 3-amino-3-phenylpropan-1-ol scaffold is a key structural motif in several SSRIs, most notably Dapoxetine.[6][7] The building block, this compound, is an ideal starting material for the synthesis of novel Dapoxetine analogs. The 4-fluorophenyl group is a common bioisostere for a phenyl group in medicinal chemistry, often leading to improved pharmacokinetic or pharmacodynamic properties. The synthesized (S)-4-(4-fluorophenyl)piperidine can be further derivatized to explore novel chemical space for SERT inhibitors.

Signaling Pathway: SERT Inhibition

Caption: Mechanism of action of SSRIs at the synaptic cleft.

Application Note 3: Potential in the Synthesis of Potassium Channel Opener Analogs

The (4-fluorobenzyl)amino moiety is a key structural feature of the anticonvulsant drug Ezogabine (Retigabine), which functions as a potassium channel opener.[8][9] this compound can be utilized to synthesize analogs of Ezogabine. The primary amine, after Boc deprotection, can be alkylated or used in reductive amination reactions to build the core structure of these types of APIs.

Signaling Pathway: KCNQ/Kv7 Channel Opening

References

- 1. rsc.org [rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 6. Dapoxetine | C21H23NO | CID 71353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Retigabine synthesis - chemicalbook [chemicalbook.com]

- 9. Retigabine: chemical synthesis to clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Protocol for the Boc Protection of 3-amino-3-(4-fluorophenyl)-1-propanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The protection of amine functional groups is a critical and routine procedure in multi-step organic synthesis, particularly in the fields of medicinal chemistry and peptide synthesis.[1][2] The tert-butoxycarbonyl (Boc) group is one of the most prevalent protecting groups for amines due to its stability across a wide range of non-acidic conditions and its straightforward removal under mild acidic conditions.[1][3] The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[1][4] This reagent reacts with primary and secondary amines to form a stable carbamate, effectively masking the amine's nucleophilicity and basicity.[2][4]

This application note provides a detailed, step-by-step protocol for the N-Boc protection of 3-amino-3-(4-fluorophenyl)-1-propanol, a valuable building block in pharmaceutical research. The procedure is robust and can be adapted for similar primary amino alcohols.

Reaction Scheme

The reaction proceeds via the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the di-tert-butyl dicarbonate. This process is often facilitated by a non-nucleophilic base, such as triethylamine (TEA), to neutralize the acidic proton and accelerate the reaction.[2]

Figure 1: Boc Protection of 3-amino-3-(4-fluorophenyl)-1-propanol A schematic representation of the N-Boc protection reaction.

Chemical reaction scheme.

Experimental Protocol

This protocol describes a general procedure for the Boc protection on a 10 mmol scale.

Materials and Equipment:

-

3-amino-3-(4-fluorophenyl)-1-propanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-3-(4-fluorophenyl)-1-propanol (1.0 equiv., 10 mmol, 1.69 g) in anhydrous tetrahydrofuran (THF, 40 mL).

-

Base Addition: Add triethylamine (TEA) (1.2 equiv., 12 mmol, 1.67 mL) to the solution. Stir the mixture at room temperature for 5 minutes.

-

Reagent Addition: Cool the reaction mixture to 0 °C using an ice-water bath. To this stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv., 11 mmol, 2.40 g) portion-wise over 5 minutes.[1]

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-12 hours.[5]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is completely consumed.[2] A suitable eluent system is typically a mixture of ethyl acetate and hexanes.

Work-up and Purification:

-

Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.[2]

-

Extraction: Dissolve the residue in ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 25 mL) and brine (1 x 25 mL).[1]

-

Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[2]

-

Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification (Optional): For most substrates, this procedure yields a product of high purity.[2] If further purification is required, the crude residue can be purified by flash column chromatography on silica gel.

Data Presentation

The following table summarizes the key parameters for the Boc protection reaction.

| Parameter | Description |

| Starting Material | 3-amino-3-(4-fluorophenyl)-1-propanol |

| Reagents & Stoichiometry | Di-tert-butyl dicarbonate (1.1 equiv.)Triethylamine (1.2 equiv.) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 4-12 hours |

| Typical Yield | >90% (based on similar transformations) |

| Product | tert-butyl (1-(4-fluorophenyl)-3-hydroxypropyl)carbamate |

| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy |

Experimental Workflow Visualization

The overall process for the Boc protection follows a standard synthetic workflow from reaction setup to product isolation.

General experimental workflow for Boc protection.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]

Application Notes and Protocols for the Acidic Deprotection of 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, valued for its stability under various conditions and its facile removal under acidic conditions.[1][2] The deprotection of the Boc group is a critical step in many synthetic routes, particularly in the preparation of pharmaceutical intermediates. This document provides detailed application notes and protocols for the acidic deprotection of a key intermediate, 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol, to yield 3-amino-3-(4-fluorophenyl)-1-propanol.

This application note outlines two common and effective acidic deprotection methods: using trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrochloric acid (HCl) in dioxane. It includes detailed experimental protocols, a summary of expected quantitative data, and a discussion of potential side reactions and mitigation strategies.

Signaling Pathways and Experimental Workflow

The acidic deprotection of a Boc-protected amine follows a well-established E1 elimination mechanism. The process is initiated by the protonation of the carbamate's carbonyl oxygen, leading to the formation of a carbamic acid intermediate and a stable tert-butyl cation. The carbamic acid then readily decarboxylates to yield the free amine.[3]

A typical experimental workflow for the acidic deprotection is outlined below. This workflow includes the reaction setup, monitoring, work-up, and purification steps.

References

Application Notes and Protocols for the Use of 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids and their derivatives into peptides is a powerful strategy in medicinal chemistry to enhance therapeutic properties such as stability, potency, and target selectivity. 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol is a valuable building block for the synthesis of peptidomimetics and peptides with C-terminal alcohol modifications. The presence of a fluorine atom on the phenyl ring can introduce favorable pharmacokinetic properties, including increased metabolic stability and enhanced binding interactions.

These application notes provide detailed protocols for the incorporation of this compound into peptide chains using solid-phase peptide synthesis (SPPS), primarily focusing on the synthesis of C-terminal peptide alcohols via an O-N acyl transfer strategy.

Key Applications

The introduction of a 3-amino-3-(4-fluorophenyl)-1-propanol moiety at the C-terminus of a peptide can significantly impact its biological activity. Potential applications include:

-

Enhanced Proteolytic Stability: The C-terminal alcohol can confer resistance to carboxypeptidases, prolonging the peptide's half-life in vivo.

-

Improved Receptor Binding: The fluorophenyl group can engage in specific interactions with biological targets, potentially increasing binding affinity and selectivity.

-

Development of Peptidomimetic Drugs: This amino alcohol can serve as a scaffold for the synthesis of peptidomimetics with improved oral bioavailability and metabolic stability. For instance, peptidomimetics containing this moiety have been investigated as inhibitors for enzymes like SARS-CoV-2 3CL protease.[1][2]

-

Modulation of Signaling Pathways: Peptides and peptidomimetics incorporating this building block may act as allosteric modulators of G protein-coupled receptors (GPCRs) or inhibitors of protein-protein interactions, although specific pathways are target-dependent.[3]

Data Presentation

While specific quantitative data for the coupling efficiency of this compound is not extensively reported, the following table provides expected ranges based on the synthesis of similar peptide alcohols and difficult sequences. Actual yields may vary depending on the peptide sequence and coupling conditions.

| Parameter | Typical Value | Notes |

| Resin Loading of Amino Alcohol | 0.3 - 0.7 mmol/g | Dependent on the resin and coupling conditions. |

| Per-cycle Coupling Efficiency | >98% | Can be lower for sterically hindered amino acids.[4][5] |

| Overall Yield (after purification) | 10 - 40% | Highly dependent on peptide length and sequence. |

| Purity (after HPLC purification) | >95% | Achievable with standard purification protocols.[6] |

Experimental Protocols

The recommended strategy for incorporating this compound to generate a C-terminal peptide alcohol is through an O-N acyl transfer reaction.[7][8][9] This involves anchoring the amino alcohol to a resin via its amino group, followed by standard peptide chain elongation.

Protocol 1: Anchoring of this compound to 2-Chlorotrityl Chloride Resin

This protocol describes the initial step of attaching the amino alcohol to the solid support.

Materials:

-

2-Chlorotrityl chloride resin

-

This compound

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Diisopropylethylamine (DIPEA)

-

Methanol (MeOH)

-

Solid-phase synthesis vessel

Procedure:

-

Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in the reaction vessel.

-

Drain the DCM.

-

Dissolve this compound (1.5 equivalents relative to the resin loading) and DIPEA (3.0 equivalents) in DCM.

-

Add the solution to the resin and shake the mixture for 2-4 hours at room temperature.

-

To cap any remaining reactive sites on the resin, add a small amount of methanol and shake for 30 minutes.

-

Drain the reaction solution and wash the resin sequentially with DCM (3x), DIPEA/DCM (1:1) (3x), DCM (3x), and finally with methanol (2x).

-

Dry the resin under vacuum.

-

Determine the loading of the amino alcohol on the resin using a standard method such as the picric acid test or by weight gain.

Protocol 2: Solid-Phase Peptide Synthesis (Boc Chemistry)

This protocol outlines the stepwise elongation of the peptide chain on the amino alcohol-loaded resin using Boc-protected amino acids.

Materials:

-

Amino alcohol-loaded resin from Protocol 1

-

Boc-protected amino acids

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)

-

Solid-phase synthesis vessel

Synthesis Cycle (for each amino acid):

-

Resin Swelling: Swell the resin in DCM for 30 minutes.

-

Boc Deprotection:

-

Neutralization:

-

Treat the resin with a 10% solution of DIPEA in DCM for 5 minutes (2x).[12]

-

Wash the resin with DCM (5x).

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the next Boc-protected amino acid (3 equivalents) with a suitable coupling agent (e.g., HBTU, 2.9 equivalents) and DIPEA (6 equivalents) in DCM or DMF for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Shake the reaction vessel for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), repeat the coupling step.

-

-

Washing: Wash the resin with DCM (3x) and DMF (3x) to remove excess reagents and byproducts.

-

Repeat steps 1-5 for each subsequent amino acid in the peptide sequence.

Protocol 3: Cleavage from Resin and O-N Acyl Transfer

This final protocol describes the cleavage of the peptide from the resin and the subsequent intramolecular O-N acyl transfer to form the C-terminal peptide alcohol.

Materials:

-

Peptide-loaded resin from Protocol 2

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., water, triisopropylsilane (TIS), thioanisole)

-

Cold diethyl ether

-

Buffer solution (e.g., phosphate buffer, pH 7.4)

-

Centrifuge

-

Lyophilizer

Procedure:

-

Final Boc Deprotection: Remove the N-terminal Boc group using the deprotection procedure described in Protocol 2, step 2.

-

Drying: Thoroughly dry the peptide-resin under vacuum for at least 4 hours.

-

Cleavage:

-

Prepare a cleavage cocktail. A common cocktail is TFA/Water/TIS (95:2.5:2.5). The choice of scavengers depends on the amino acid composition of the peptide.

-

Add the cleavage cocktail to the dried resin and shake for 2-3 hours at room temperature.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the crude peptide.

-

Wash the peptide pellet with cold diethyl ether (2-3 times).

-

-

O-N Acyl Transfer:

-

Dissolve the crude peptide in a suitable buffer at a slightly basic pH (e.g., pH 7.4-8.0). The O-N acyl transfer occurs spontaneously under these conditions.[13]

-

Stir the solution at room temperature and monitor the reaction by HPLC until the conversion to the final peptide alcohol is complete.

-

-

Purification and Characterization:

-

Purify the peptide alcohol using reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

-

Characterize the purified peptide by mass spectrometry to confirm its molecular weight.

-

Lyophilize the pure fractions to obtain the final peptide as a white powder.

-

Visualizations

Caption: Workflow for the synthesis of C-terminal peptide alcohols.

Caption: Mechanism of O-N acyl transfer.

Caption: Potential mechanism of antiviral action.

References

- 1. Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of peptidomimetic benzothiazolyl ketones as 3CLpro inhibitors against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Editorial: Peptidomimetics: Synthetic Tools for Drug Discovery and Development [frontiersin.org]

- 4. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]

- 5. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bachem.com [bachem.com]

- 7. Synthesis of peptide alcohols on the basis of an O-N acyl-transfer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 11. chempep.com [chempep.com]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for Catalytic Hydrogenation Involving 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the catalytic hydrogenation of functionalized molecules containing the chiral 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol scaffold. This chiral building block is a key intermediate in the synthesis of various pharmaceutical agents, most notably the pan-AKT inhibitor, Capivasertib (AZD5363). The protocols outlined below focus on the chemoselective reduction of a nitro group on the aromatic ring, a common transformation in medicinal chemistry to introduce an amino group, while preserving the existing stereocenter and other functional groups.

Introduction